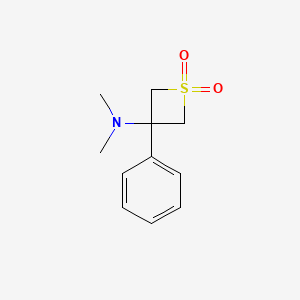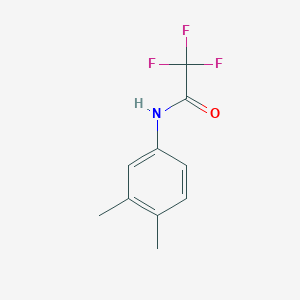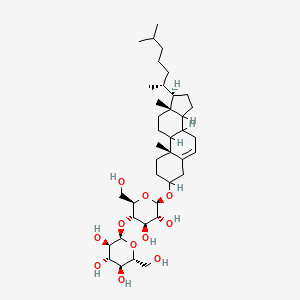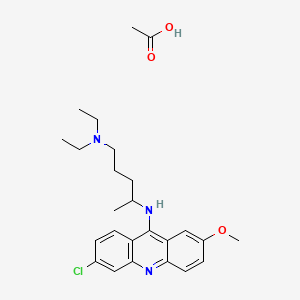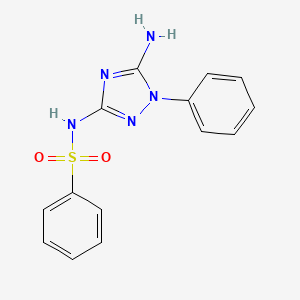
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities.
Preparation Methods
The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide typically involves multistep reactions. One common method starts with the preparation of 5-amino-1-phenyl-1,2,4-triazole, which is then reacted with benzenesulfonyl chloride under basic conditions to form the desired product . The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antifungal and antibacterial agent, making it a candidate for the development of new antimicrobial drugs.
Cancer Research: The compound has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential use in anticancer therapies.
Biological Studies: Its ability to inhibit specific enzymes and pathways makes it a valuable tool for studying biological processes and disease mechanisms.
Mechanism of Action
The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase and lanosterol 14α-demethylase, which are crucial for the survival of certain pathogens . The compound’s structure allows it to form specific interactions with these enzymes, thereby disrupting their function and leading to the death of the pathogen .
Comparison with Similar Compounds
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide can be compared with other triazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets, making it a valuable compound for drug development and biological research .
Properties
CAS No. |
433695-79-5 |
|---|---|
Molecular Formula |
C14H13N5O2S |
Molecular Weight |
315.35 g/mol |
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13N5O2S/c15-13-16-14(17-19(13)11-7-3-1-4-8-11)18-22(20,21)12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |
InChI Key |
LJXSPXYVFTXKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)N |
solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
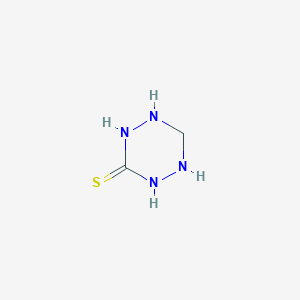
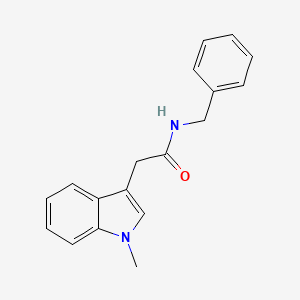
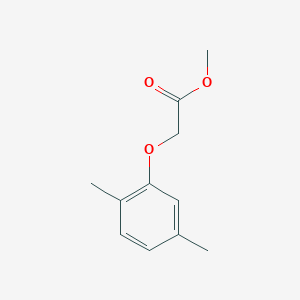
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
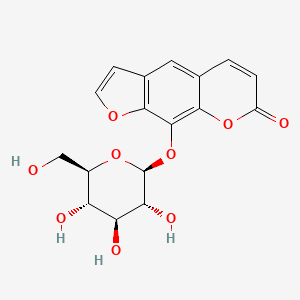
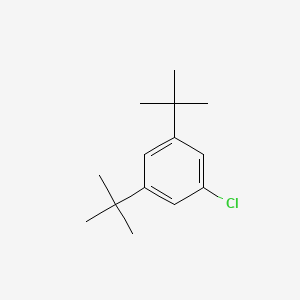
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
